Cas no 876892-83-0 (8-(3-methoxypropyl)amino-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(3-methoxypropyl)amino-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
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- 3,7-Dihydro-8-[(3-methoxypropyl)amino]-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione
- 8-((3-methoxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- F3064-0101
- 876892-83-0
- 8-(3-methoxypropylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
- AKOS000581899
- VU0508231-1
- 8-(3-methoxypropyl)amino-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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- Inchi: 1S/C19H25N5O4/c1-23-16-15(17(25)22-19(23)26)24(18(21-16)20-10-6-12-27-2)11-7-13-28-14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,20,21)(H,22,25,26)
- InChI Key: FCEBLBQAPWXJPQ-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CCCN1C(=NC2=C1C(NC(N2C)=O)=O)NCCCOC
Computed Properties
- Exact Mass: 387.19065430g/mol
- Monoisotopic Mass: 387.19065430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 10
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 97.7Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 9.63±0.70(Predicted)
8-(3-methoxypropyl)amino-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3064-0101-30mg |
8-[(3-methoxypropyl)amino]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
876892-83-0 | 90%+ | 30mg |
$119.0 | 2023-04-28 | |
Life Chemicals | F3064-0101-2mg |
8-[(3-methoxypropyl)amino]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
876892-83-0 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3064-0101-10mg |
8-[(3-methoxypropyl)amino]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
876892-83-0 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
Life Chemicals | F3064-0101-10μmol |
8-[(3-methoxypropyl)amino]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
876892-83-0 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
Life Chemicals | F3064-0101-40mg |
8-[(3-methoxypropyl)amino]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
876892-83-0 | 90%+ | 40mg |
$140.0 | 2023-04-28 | |
Life Chemicals | F3064-0101-5μmol |
8-[(3-methoxypropyl)amino]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
876892-83-0 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3064-0101-20μmol |
8-[(3-methoxypropyl)amino]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
876892-83-0 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F3064-0101-3mg |
8-[(3-methoxypropyl)amino]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
876892-83-0 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3064-0101-2μmol |
8-[(3-methoxypropyl)amino]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
876892-83-0 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F3064-0101-5mg |
8-[(3-methoxypropyl)amino]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
876892-83-0 | 90%+ | 5mg |
$69.0 | 2023-04-28 |
8-(3-methoxypropyl)amino-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
Additional information on 8-(3-methoxypropyl)amino-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-(3-Methoxypropyl)Amino-3-Methyl-7-(3-Phenoxypropyl)-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione: A Comprehensive Overview
The compound with CAS No 876892-83-0, known as 8-(3-methoxypropyl)amino-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, is a complex organic molecule belonging to the purine dione class. This compound has garnered significant attention in recent years due to its potential applications in the fields of pharmacology and medicinal chemistry. The structure of this molecule is characterized by a purine ring system with two ketone groups at positions 2 and 6, along with substituents at positions 3 and 8 that contribute to its unique chemical properties.
Recent studies have focused on the purine dione framework as a promising scaffold for drug development. The presence of the methoxypropyl and phenoxypropyl groups in this compound introduces steric and electronic effects that may influence its bioavailability and pharmacokinetic properties. Researchers have explored the synthesis of similar compounds using various methodologies, including multi-component reactions and enzymatic catalysis, to optimize the yield and purity of such molecules.
The purine ring system is a well-known structure in biochemistry, playing a critical role in various biological processes. In this compound, the purine ring is further modified with substituents that may enhance its binding affinity to specific protein targets. For instance, the phenoxypropyl group could potentially act as a lipophilic anchor, facilitating interactions with hydrophobic pockets in target enzymes or receptors. This makes the compound a strong candidate for further investigation in drug discovery programs targeting diseases such as cancer or neurodegenerative disorders.
One of the most intriguing aspects of this compound is its potential as a bioisostere. By replacing certain functional groups with others that maintain similar physical properties but differ chemically, researchers can explore new avenues for therapeutic intervention. The methoxypropylamino group in this molecule serves as an example of such a substitution strategy, offering a balance between solubility and lipophilicity that may be advantageous in drug design.
From a synthetic perspective, the construction of this molecule involves several key steps. The synthesis begins with the preparation of the purine dione core, which can be achieved through various routes such as condensation reactions or oxidative cyclization. Subsequent functionalization involves the introduction of the methoxypropyl and phenoxypropyl groups at specific positions on the ring system. These steps require precise control over reaction conditions to ensure high yields and product quality.
The pharmacological evaluation of this compound has revealed interesting insights into its biological activity. Initial assays have demonstrated moderate inhibitory effects on certain kinases and proteases, suggesting potential applications in anti-inflammatory or anti-cancer therapies. However, further studies are needed to fully characterize its mechanism of action and determine its suitability for clinical development.
In terms of structural elucidation, modern analytical techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the identity and purity of this compound. These methods provide detailed information about the molecular structure and help identify any impurities or degradation products that may arise during synthesis or storage.
The development of analogs based on this compound represents another active area of research. By systematically modifying the substituents on the purine ring system, scientists can explore structure-activity relationships (SAR) to identify optimal candidates for therapeutic use. For example, variations in the length or functionalization of the phenoxypropyl chain could lead to improved binding affinities or reduced toxicity profiles.
Looking ahead, collaborative efforts between chemists and biologists will be crucial for advancing this compound into preclinical studies. The integration of computational modeling tools with experimental approaches will enable researchers to predict and validate potential drug-target interactions more efficiently. Additionally, green chemistry principles should be considered during synthesis to minimize environmental impact and promote sustainable practices.
In conclusion, 8-(3-methoxypropyl)amino-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents an exciting addition to the portfolio of purine-based compounds under investigation for therapeutic applications. Its unique structure and promising biological profile make it a valuable subject for further research across multiple disciplines within the life sciences.
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